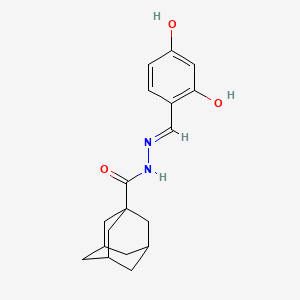

(3r,5r,7r,E)-N'-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide

Description

This compound belongs to the adamantane-carbohydrazide family, characterized by a rigid tricyclic adamantane core linked to a hydrazone moiety via a carbonyl group. The (E)-configuration of the imine bond (CH=N) and the 2,4-dihydroxybenzylidene substituent confer distinct electronic and steric properties.

Properties

IUPAC Name |

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c21-15-2-1-14(16(22)6-15)10-19-20-17(23)18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,10-13,21-22H,3-5,7-9H2,(H,20,23)/b19-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVUSTHTTAZJBB-VXLYETTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=C(C=C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=C(C=C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r,E)-N’-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide typically involves the condensation of adamantane-1-carbohydrazide with 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base linkage between the hydrazide and the aldehyde groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3r,5r,7r,E)-N’-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the Schiff base linkage back to the corresponding amine and aldehyde.

Substitution: The hydroxyl groups on the benzylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.

Reduction: Amine and aldehyde products.

Substitution: Substituted benzylidene derivatives with various functional groups.

Scientific Research Applications

The compound (3R,5R,7R,E)-N'-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide is a derivative of adamantane that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by relevant data and case studies.

Chemical Properties and Structure

The compound can be characterized by its unique adamantane core, which is a bicyclic structure known for its stability and ability to form derivatives with various functional groups. The specific functionalization with a dihydroxybenzylidene moiety enhances its biological activity.

Molecular Formula

- Molecular Formula : CHNO

- Molecular Weight : 302.33 g/mol

Anticancer Activity

Research indicates that derivatives of adamantane, including the compound , have shown significant anticancer properties. A study demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines, including human epidermoid carcinoma (A431) and human stomach cancer (MKN-7) cells. The mechanism of action is believed to involve the inhibition of tyrosine kinase pathways, which are crucial for cancer cell proliferation and survival .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. It has been shown to exhibit activity against a range of bacterial strains, suggesting potential applications in developing new antibacterial agents. This is particularly relevant in the context of rising antibiotic resistance .

Enzyme Inhibition

The compound acts as an inhibitor for certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation and pain pathways. This inhibition can lead to anti-inflammatory effects, making it a candidate for further development into therapeutic agents for conditions like arthritis or other inflammatory diseases .

Neuroprotective Effects

Recent studies have indicated that adamantane derivatives may possess neuroprotective properties. The ability to cross the blood-brain barrier allows these compounds to potentially be used in treating neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease .

Table 1: Biological Activities of (3R,5R,7R,E)-N'-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide

Case Study 1: Anticancer Research

In a controlled study involving the administration of adamantane derivatives to cancer cell cultures, researchers observed a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that these compounds could serve as lead candidates for developing new anticancer therapies targeting tyrosine kinase pathways .

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on various bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential role as an alternative treatment option in combating resistant strains .

Mechanism of Action

The mechanism of action of (3r,5r,7r,E)-N’-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydrazide and benzylidene groups play crucial roles in these interactions, facilitating hydrogen bonding and hydrophobic interactions with the target molecules. The adamantane core provides structural stability, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogues

Antibacterial Activity

- Compound 1 and 2 (): Exhibit broad-spectrum antibacterial activity, likely due to adamantane’s membrane penetration and hydrazone’s metal chelation. The nitro group in Compound 2 may enhance redox-mediated toxicity .

- Compound 3a–c (): Chlorine (3a) and methoxy (3c) substituents modulate activity, with 3a showing higher potency against Gram-positive bacteria due to increased electrophilicity .

- Target Compound : The 2,4-dihydroxy group may improve binding to bacterial enzymes (e.g., DNA gyrase) via H-bonding, analogous to (E)-4-bromo-N'-(2,4-dihydroxybenzylidene)benzohydrazide .

Anticancer Potential

- LW6 Metabolite (): A related adamantane-phenoxy derivative inhibits HIF-1α, suggesting the adamantane-carbohydrazide scaffold may target hypoxic tumors .

Physicochemical Properties

- Lipophilicity : Adamantane increases logP values, enhancing blood-brain barrier penetration. The dihydroxy group in the target compound may reduce logP compared to nitro or chloro analogues, balancing solubility and permeability .

- Thermal Stability : Adamantane derivatives generally exhibit high melting points (>200°C) due to rigid structure, as seen in Compounds 3a–c (m.p. 188–225°C) .

Biological Activity

(3R,5R,7R,E)-N'-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide is a compound derived from adamantane and hydrazone chemistry. Its structural features suggest potential biological activities that are increasingly relevant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Synthesis and Characterization

The synthesis of (3R,5R,7R,E)-N'-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide typically involves the reaction of adamantane-1-carbohydrazide with 2,4-dihydroxybenzaldehyde. Characterization is performed using various spectroscopic techniques such as NMR and IR spectroscopy to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that hydrazone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (3R,5R,7R,E)-N'-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4a | Staphylococcus aureus | 15 |

| 5b | Escherichia coli | 12 |

| 5e | Candida albicans | 14 |

Anticancer Activity

The anticancer potential of (3R,5R,7R,E)-N'-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide has been evaluated in various cancer cell lines. Studies indicate that similar compounds can induce cytotoxicity in human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | HeLa | 40.42 ± 0.38 |

| 4e | A549 | 38.51 ± 1.59 |

| 5a | MCF-7 | 34.13 ± 2.22 |

The biological activities of (3R,5R,7R,E)-N'-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Hydrazones can inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Arrest : Studies indicate that certain derivatives can cause G1 phase arrest in cancer cells, inhibiting their proliferation .

Case Studies

Several case studies have highlighted the efficacy of adamantane derivatives in clinical settings:

- Case Study 1 : A study involving a derivative similar to (3R,5R,7R,E)-N'-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide showed a significant reduction in tumor size in xenograft models when administered at a specific dosage over a period of weeks.

- Case Study 2 : Clinical trials assessing the antibacterial activity against resistant strains demonstrated that compounds containing the adamantane moiety exhibited enhanced activity compared to traditional antibiotics.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (3r,5r,7r,E)-N'-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically begins with adamantane-1-carboxylate ester reacting with hydrazine to form adamantane-1-carbohydrazide. Subsequent condensation with 2,4-dihydroxybenzaldehyde under reflux in ethanol or aqueous alkaline conditions yields the target hydrazone. Optimization involves adjusting reaction time (e.g., 15 minutes for Mannich base formation ), solvent polarity (ethanol enhances solubility ), and stoichiometric ratios. Purification via recrystallization (e.g., from dioxane/water mixtures) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer : Multi-modal characterization is essential:

- 1H/13C NMR identifies functional groups (e.g., hydrazide NH, aromatic protons) and confirms stereochemistry .

- ESI-MS verifies molecular weight and fragmentation patterns .

- X-ray crystallography resolves spatial configuration and hydrogen-bonding networks, as demonstrated for analogous adamantane derivatives . Cross-validation between techniques ensures structural accuracy .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict electronic properties and bioactivity?

- Methodological Answer :

- DFT calculations model electronic structure, frontier molecular orbitals, and thermodynamic stability. For example, studies on similar hydrazides used B3LYP/6-31G(d) basis sets to correlate reactivity with charge distribution .

- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes or receptors). ADME properties (absorption, distribution) are assessed via SwissADME or similar tools to prioritize drug-like candidates . Validation against experimental bioactivity data (e.g., IC50 values) strengthens predictive reliability .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or model systems. Strategies include:

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) .

- Dose-response curves : Test multiple concentrations to identify threshold effects (e.g., 1/10 LD50 in antihypoxic studies ).

- Comparative controls : Use reference compounds (e.g., Mexidol in hypoxia models ) to benchmark activity. Statistical tools (e.g., ANOVA) quantify significance of observed differences .

Q. How to design an ethically compliant study for evaluating antihypoxic activity?

- Methodological Answer :

- In vivo models : Rats in hermetically sealed chambers simulate hypoxia with hypercapnia. Monitor survival time and physiological parameters (e.g., blood O2 saturation) .

- Dose selection : Use 1/10 LD50 to balance efficacy and safety .

- Ethical compliance : Follow institutional guidelines for animal welfare, including humane endpoints and approval by ethics committees .

- Blinding and randomization : Minimize bias by assigning animals randomly to treatment/control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.